6-oxa-2-Azaspiro[4.5]decane hydrochloride
Description
6-Oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) atoms positioned at the 6- and 2-positions, respectively. The spiro[4.5]decane scaffold consists of a six-membered oxane ring fused to a five-membered azetidine ring via a shared spiro carbon atom, conferring conformational rigidity and stereochemical complexity.
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQRBSTWKZQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956322-51-2 | |
| Record name | 6-oxa-2-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Synthetic Method via Ring-Opening and Oxygen Migration
A recently developed facile one-pot synthetic approach constructs the 6-oxa-spiro[4.5]decane skeleton by merging the ring-opening of benzo[c]oxepines with formal 1,2-oxygen migration reactions. This method operates under transition-metal-free conditions, making it environmentally friendly and operationally simple.
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- Transition-metal-free conditions.
- Efficient formation of the spirocyclic core.
- Applicable to a broad substrate scope, with over 30 derivatives synthesized.
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- Starting from benzo[c]oxepines, ring-opening occurs.
- A formal 1,2-oxygen migration rearranges the intermediate into the spirocyclic framework.
This method provides a streamlined route to 6-oxa-2-azaspiro[4.5]decane derivatives with high efficiency and selectivity.
Diastereoselective Gold and Palladium Relay Catalytic Tandem Cyclization
An advanced synthetic route involves a diastereoselective tandem cyclization catalyzed by gold and palladium. This approach starts with enynamides and vinyl benzoxazinanones, which form a furan-derived azadiene intermediate. This intermediate undergoes a [2 + 4] cycloaddition with a palladium-π-allyl dipole to yield the spirocyclic compound.
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- High diastereoselectivity.
- Tandem catalytic process combining gold and palladium catalysis.
- Enables construction of complex spirocyclic structures efficiently.
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- The method is adaptable for industrial production.
- Copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate can be employed for large-scale synthesis via radical addition and dearomatizing cyclization.
Multi-Step Synthesis via Cyclization of Amino-Substituted Precursors
Classical synthetic routes to spirocyclic aza-heterocycles, including 6-oxa-2-azaspiro[4.5]decane hydrochloride, involve multi-step processes starting from amino-substituted cycloalkanecarboxamides or related precursors.
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- Reaction of aniline derivatives with cycloalkanecarboxamides.
- Treatment with base such as sodium methoxide in methanol under reflux.
- Cyclization with cyclic ketones (e.g., cyclopentanone or cyclohexanone).
- Isolation and purification by recrystallization.
Preparation of Hydrochloride Salt Form
The hydrochloride salt form of 6-oxa-2-azaspiro[4.5]decane is typically prepared by treating the free base spiro compound with hydrochloric acid under controlled conditions to ensure purity and stability.
In Vivo Formulation Preparation:
- Dissolution of the compound in DMSO to prepare a master stock solution.
- Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to achieve a clear solution suitable for biological assays.
- Careful mixing and clarification steps are essential to maintain solubility and prevent precipitation.
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.6284 | 1.1257 | 0.5628 |
| 5 | 28.1421 | 5.6284 | 2.8142 |
| 10 | 56.2841 | 11.2568 | 5.6284 |
Comparative Summary of Preparation Methods
Research and Development Notes
- The one-pot and catalytic tandem methods represent modern synthetic advances, reducing steps and improving selectivity.
- Classical methods remain valuable for generating diverse analogs for biological screening.
- The hydrochloride salt form is critical for pharmaceutical applications, demanding precise formulation protocols.
- Continuous optimization of reaction conditions, catalyst loading, and solvent systems is ongoing to improve yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-Azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 6-oxa-2-Azaspiro[4.5]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets. It may also serve as a precursor for the development of new pharmaceuticals.
Medicine: The potential medicinal applications of this compound include its use in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-oxa-2-Azaspiro[4.5]decane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₆ClNO (hydrochloride salt)
- Molecular Weight : 177.67 g/mol (hydrochloride)
- CAS Numbers :
- Physical State : White solid (hydrochloride form)
- Synthesis : Prepared via Pd-catalyzed spirocyclization of α-diazocarbonyl compounds, yielding the scaffold with high diastereoselectivity .
Comparison with Similar Compounds
The spiro[4.5]decane scaffold exhibits diverse pharmacological and physicochemical properties depending on heteroatom positions, substituents, and counterions. Below is a detailed comparison:
Structural Isomerism and Physicochemical Properties
Notes:
- The position of oxygen significantly impacts melting points. For example, 8-Oxa-1-azaspiro[4.5]decane HCl has a higher mp (181–184°C) than 1-Azaspiro[4.5]decane HCl (113–115°C), likely due to enhanced intermolecular hydrogen bonding .
- Structural similarity scores (e.g., 0.80 for 2-Oxa-7-azaspiro[4.5]decane HCl) highlight electronic and steric similarities to the target compound .
Commercial Availability
| Compound Name | Supplier | Price (1g) | Purity | |
|---|---|---|---|---|
| 6-Oxa-2-azaspiro[4.5]decane HCl | CymitQuimica | €561.00 | 95% | |
| 8-Oxa-2-azaspiro[4.5]decane Oxalate | ChemSpace | Inquiry | – | |
| 1-Azaspiro[4.5]decane HCl | Enamine Ltd | – | 95% |
Notes:
- The target compound is commercially available at a premium price, reflecting its specialized applications in drug discovery .
Biological Activity
6-Oxa-2-Azaspiro[4.5]decane hydrochloride is a spirocyclic compound with a unique molecular structure that has garnered interest in medicinal chemistry and biological research. Its potential applications span various fields, including antimicrobial activity, central nervous system (CNS) effects, and its role as a building block in organic synthesis. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C₈H₁₅ClN₁O
- Molecular Weight : 177.672 g/mol
- Structure : The compound features a spirocyclic framework containing nitrogen and oxygen, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its spirocyclic structure allows it to fit into specific binding sites on proteins and nucleic acids, potentially modulating their functions. The exact pathways involved are context-dependent and require further investigation to elucidate specific mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, particularly those categorized under the ESKAPE pathogens, which are known for their multidrug resistance.
Case Study: Antibacterial Evaluation
A study evaluated several spirocyclic compounds against ESKAPE bacteria using the Kirby–Bauer disk diffusion method. The results demonstrated that certain derivatives of azaspiro compounds showed comparable activity to ciprofloxacin, particularly against Staphylococcus aureus and Enterobacter cloacae. In contrast, activity against Pseudomonas aeruginosa was notably absent for many tested compounds .
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| 6a | 1.0 | E. cloacae, S. aureus |
| 6b | 16 | K. pneumoniae |
| 6c | 4 | A. baumannii |
CNS Activity
Preliminary studies suggest that azaspiro compounds may exhibit CNS activity, potentially influencing neurotransmitter systems or acting as anxiolytics or antidepressants. However, detailed pharmacological studies are still required to confirm these effects and establish dosage parameters.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, emphasizing its role as a versatile building block in drug development and organic synthesis.
Synthetic Route Example :
- Starting Materials : Utilize appropriate azaspiro precursors.
- Reagents : Employ reagents suitable for nucleophilic substitution.
- Conditions : Control temperature and pH for optimal yield.
Q & A
Q. What are the recommended safety protocols for handling 6-oxa-2-Azaspiro[4.5]decane hydrochloride in laboratory settings?
Methodological Answer:
- Skin and Eye Protection: Use nitrile or neoprene gloves inspected prior to use. Employ proper glove removal techniques to avoid contamination, and dispose of gloves according to laboratory waste protocols .
- Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors or mists. Use NIOSH-approved respirators if ventilation is insufficient .
- Containment: Prevent electrostatic buildup by grounding equipment and using antistatic containers. Clean spills immediately using vacuum systems or absorbent materials, avoiding water jets to prevent environmental release .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions: Keep in tightly sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Store in a cool (<25°C), well-ventilated area away from ignition sources .
- Compatibility: Avoid contact with strong acids/bases or oxidizing agents. Use glass or chemically resistant polymer containers to minimize degradation .
- Monitoring: Regularly inspect containers for leaks or pressure changes, especially after long-term storage .
Advanced Research Questions
Q. How can computational methods aid in the design of reactions involving this compound?
Methodological Answer:
- Reaction Path Optimization: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. Software like Gaussian or ORCA can model nucleophilic substitution or ring-opening reactions .
- Condition Screening: Apply machine learning algorithms to analyze experimental datasets and identify optimal catalysts, solvents, or temperatures. Tools like ICReDD’s integrated computational-experimental workflows enable rapid condition optimization .
- Kinetic Modeling: Simulate reaction kinetics using computational fluid dynamics (CFD) to scale up synthesis while maintaining yield .
Q. What structural characterization techniques are recommended for confirming the spirocyclic configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the spirocyclic core by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyzing lattice parameters .
- NMR Spectroscopy: Use and NMR to identify sp hybridized carbons and coupling patterns unique to the spiro structure. 2D NMR (e.g., COSY, NOESY) can confirm spatial proximity of atoms .
- Mass Spectrometry: High-resolution MS (HRMS) with ESI or MALDI ionization verifies molecular formula (e.g., CHClNO) and isotopic patterns .
Q. How can researchers address the lack of ecological toxicity data for this compound in environmental impact assessments?
Methodological Answer:
- Standardized Assays: Conduct acute toxicity tests using Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) to estimate EC values. Compare results with structurally similar spiro compounds (e.g., 3-oxa-9-azaspiro[5.5]undecane hydrochloride) .
- Soil Mobility Studies: Use column chromatography or batch sorption experiments to measure partition coefficients () and predict leaching potential .
- Degradation Pathways: Perform photolysis/hydrolysis studies under controlled pH and UV conditions to identify breakdown products. LC-MS/MS can track degradation kinetics .
Q. How should researchers resolve contradictions in reported stability profiles of this compound under varying conditions?
Methodological Answer:
- Controlled Stability Studies: Design factorial experiments to test variables (temperature, humidity, light) using ICH Q1A guidelines. Monitor degradation via HPLC-UV and assign degradation products using MS/MS .
- Statistical Analysis: Apply ANOVA to identify significant factors affecting stability. Use response surface methodology (RSM) to model optimal storage conditions .
- Cross-Lab Validation: Share samples with independent labs to verify reproducibility. Publish raw datasets with metadata (e.g., humidity levels, container materials) to clarify discrepancies .
Q. What experimental design strategies are recommended for optimizing synthetic pathways of derivatives based on this compound?
Methodological Answer:
- Factorial Design: Test variables (e.g., catalyst loading, solvent polarity) in a 2 factorial setup to identify synergistic effects. Use Minitab or JMP software for DOE (Design of Experiments) .
- High-Throughput Screening: Employ automated liquid handlers to rapidly test 96-well plate reaction arrays. Analyze yields via UPLC-MS and prioritize conditions with >90% purity .
- Mechanistic Probes: Introduce isotopic labels (e.g., ) to track oxygen migration during ring-opening reactions. In situ IR spectroscopy can monitor intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
